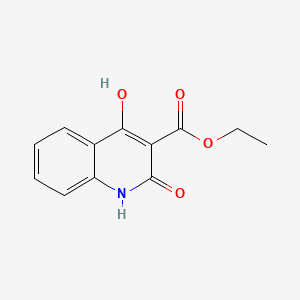

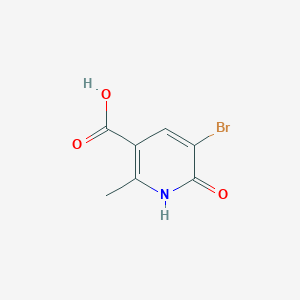

4-Hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxilato de etilo

Descripción general

Descripción

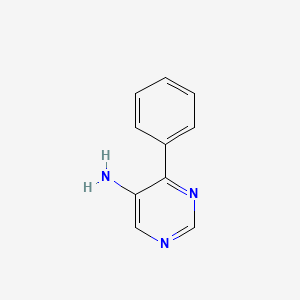

“Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound that has been synthesized in the laboratory . It is a heterocyclic enol containing a Michael acceptor . This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .

Synthesis Analysis

The synthesis of “Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” involves a Smiles rearrangement reaction . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .

Physical And Chemical Properties Analysis

“Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a white solid with a melting point of 169°C and a molecular weight of 215.5 . The chemical formula is C9H7NO3 .

Aplicaciones Científicas De Investigación

Síntesis de Enaminas de Quinolin-2(1H)-ona Derivadas de Aminoácidos

Este compuesto se ha utilizado en la reacción de reordenamiento de Smiles para la síntesis directa de enamines de quinolin-2(1H)-ona derivados de aminoácidos . Actúa como un enol heterocíclico que contiene un aceptor de Michael, participando en una condensación multicomponente de tipo Ugi .

Desarrollo de Nuevas Estructuras Biológicamente Activas

El compuesto se ha utilizado para desarrollar nuevas estructuras biológicamente activas que contienen andamios peptídicos o pseudopeptídicos con quinolin-2(1H)-ona . Esta estrategia se considera excepcional para la preparación de estas estructuras .

Inhibidores de la Enzima Acetilcolinesterasa

Se han evaluado nuevas 2-oxo-1,2-dihidroquinolina-3-carboxamidas, sintetizadas a partir de este compuesto, como potentes inhibidores de la enzima acetilcolinesterasa . Estos inhibidores han mostrado una fuerte potencia, con algunos compuestos que muestran actividades superiores o similares a las del donepezilo .

Tratamiento para la Enfermedad de Alzheimer

Las carboxamidas sintetizadas a partir de este compuesto se han utilizado en el tratamiento de la enfermedad de Alzheimer . Por ejemplo, el compuesto 7, que mostró una IC50 de 7 nM, mostró una mejor recuperación de la demencia inducida por escopolamina que el donepezilo .

Antibióticos Similares a las Quinolonas

Los derivados del ácido 4-hidroxi-2-tio-1,2-dihidroquinolina-3-carboxílico, especialmente aquellos que contienen un átomo de flúor, se conocen como antibióticos altamente efectivos . El átomo de azufre en la posición 2 de la unidad quinolina mejora la actividad antibacteriana .

Síntesis Directa de Aminoácidos

Este compuesto se ha utilizado en una nueva estrategia para la síntesis directa de aminoácidos . El proceso implica una reacción enol-Ugi de 4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxilato de etilo, derivados de aldehído, derivados de amina e isocianuros para dar la correspondiente enamina de quinolin-2(1H)-ona .

Mecanismo De Acción

Target of Action

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic enol that contains a Michael acceptor . It primarily targets acid components in biochemical reactions .

Mode of Action

This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides in a four-component process .

Biochemical Pathways

The compound’s interaction with its targets leads to the efficient synthesis of heterocyclic enamines . These enamines are crucial components in various biochemical pathways, particularly those involving the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Result of Action

The result of the compound’s action is the efficient production of heterocyclic enamines . These enamines can serve as building blocks for the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Action Environment

The action of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is influenced by various environmental factors. For instance, the principles of green chemistry, which emphasize environmental sustainability, guide the use of this compound in ideal synthesis . Factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact must be perfectly optimal .

Direcciones Futuras

The development of “Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” as a heterocyclic enol containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components is a promising strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could lead to the production of various products through multicomponent reactions since many of the important aspects of organic reactions such as chemo, regio, and stereoselectivity are regularly observed during these reactions .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPFJDOUVCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193121 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40059-53-8 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)

![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)